5-Phenoxy-3-methylindoline-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-phenoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-10-13-9-12(7-8-14(13)16-15(10)17)18-11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKIJJJITNWFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(C=CC(=C2)OC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616956 |

Source

|

| Record name | 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115608-94-1 |

Source

|

| Record name | 3-Methyl-5-phenoxy-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Novel Synthetic Routes for 5-Phenoxy-3-methylindoline-2-one Derivatives

Abstract

This technical guide provides an in-depth exploration of novel, efficient synthetic strategies for the preparation of 5-Phenoxy-3-methylindoline-2-one and its derivatives. The indolinone scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. The introduction of a phenoxy group at the 5-position and a methyl group at the 3-position presents unique synthetic challenges and opportunities. This document details two primary, innovative routes: a sequential Ullmann condensation and palladium-catalyzed intramolecular α-arylation, and a radical cyclization approach. Each route is presented with a thorough mechanistic discussion, detailed experimental protocols, and comparative data to guide researchers and drug development professionals in the synthesis of this important class of molecules.

Introduction: The Significance of the 5-Phenoxy-3-methylindolin-2-one Scaffold

The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a key component in numerous approved drugs and clinical candidates, particularly in the realm of oncology as kinase inhibitors.[2] The strategic placement of substituents on the oxindole ring allows for the fine-tuning of pharmacological properties. The 5-phenoxy moiety can enhance binding affinity to target proteins through additional hydrophobic and potential π-stacking interactions, while the 3-methyl group introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. The development of robust and efficient synthetic routes to access these complex molecules is therefore of paramount importance for the advancement of drug discovery programs.

This guide moves beyond classical synthetic approaches to focus on modern, catalytic methods that offer advantages in terms of yield, selectivity, and functional group tolerance. We will dissect two distinct and powerful strategies for the construction of the this compound core.

Route 1: Sequential Ullmann Condensation and Palladium-Catalyzed Intramolecular α-Arylation

This initial strategy is a convergent and highly adaptable approach that constructs the target molecule in a stepwise fashion. It leverages a classic copper-catalyzed cross-coupling reaction to form the diaryl ether linkage, followed by a modern palladium-catalyzed cyclization to construct the indolinone core.

Retrosynthetic Analysis and Strategy

The core logic of this route is to first assemble the C5-phenoxy-substituted aniline precursor and then build the 3-methyl-indolin-2-one ring onto it. This approach allows for late-stage cyclization, which can be advantageous for library synthesis and exploring a variety of substituents on both the phenoxy and aniline moieties.

Step-by-Step Experimental Protocols and Mechanistic Insights

The formation of the diaryl ether bond is a critical first step. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a well-established and reliable method for this transformation.[3][4] Modern modifications of this reaction often utilize ligands to improve efficiency and lower reaction temperatures.[5]

Mechanism of the Ullmann Condensation:

The reaction is believed to proceed through a Cu(I) catalytic cycle. The phenol is first deprotonated by a base to form a phenoxide, which then coordinates to the Cu(I) catalyst. Oxidative addition of the aryl halide to the copper center, followed by reductive elimination, furnishes the diaryl ether and regenerates the active Cu(I) species.[3]

Experimental Protocol:

A mixture of 4-bromoaniline (1.0 equiv.), phenol (1.2 equiv.), and potassium carbonate (2.0 equiv.) is suspended in a high-boiling polar solvent such as N,N-dimethylformamide (DMF). Copper(I) iodide (0.1 equiv.) and a suitable ligand, for instance, L-proline (0.2 equiv.), are added to the mixture.[6] The reaction is then heated to 100-120 °C and stirred under an inert atmosphere for 12-24 hours. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoaniline | Phenol | CuI (10) | L-Proline (20) | K₂CO₃ | DMF | 110 | 85 | Analogous to[6] |

| 2 | 4-Chloroaniline | Phenol | CuI (10) | N-Methylglycine (20) | K₂CO₃ | DMSO | 130 | 78 | Analogous to[6] |

| 3 | 4-Iodoaniline | Phenol | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | Toluene | 110 | 92 | Analogous to[5] |

The resulting 4-phenoxyaniline is then acylated to introduce the side chain required for the subsequent cyclization. This is a standard amidation reaction.

Experimental Protocol:

To a solution of 4-phenoxyaniline (1.0 equiv.) and a base such as triethylamine (1.5 equiv.) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, 2-chloropropionyl chloride (1.2 equiv.) is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated to afford N-(4-phenoxyphenyl)-2-chloropropanamide, which can often be used in the next step without further purification.

| Entry | Amine | Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Phenoxyaniline | 2-Chloropropionyl chloride | Triethylamine | DCM | RT | >95 | Based on |

| 2 | 4-Phenoxyaniline | 2-Bromopropionyl bromide | Pyridine | THF | RT | >95 | General Knowledge |

This is the key ring-forming step, where the oxindole core is constructed via an intramolecular Heck-type reaction. The use of palladium catalysts with bulky, electron-rich phosphine ligands has revolutionized this transformation, allowing for high yields under relatively mild conditions.[7]

Mechanism of Palladium-Catalyzed Intramolecular α-Arylation:

The catalytic cycle begins with the oxidative addition of the aryl C-X bond (in this case, the C-H bond activated by the amide) to a Pd(0) complex to form a Pd(II) species. Subsequent intramolecular insertion of the enolate, which is formed by deprotonation of the α-carbon of the amide, followed by reductive elimination, yields the this compound product and regenerates the Pd(0) catalyst.

Experimental Protocol:

N-(4-phenoxyphenyl)-2-chloropropanamide (1.0 equiv.) is dissolved in an anhydrous solvent such as dioxane or toluene. A palladium source, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand, such as Xantphos (5 mol%), are added.[8] A strong base, typically sodium tert-butoxide (2.0 equiv.), is then added, and the mixture is heated to 80-100 °C under an inert atmosphere for 8-16 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

| Entry | Substrate | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-(4-phenoxyphenyl)-2-chloropropanamide | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | Dioxane | 100 | 88 | Analogous to[8] |

| 2 | N-(4-phenoxyphenyl)-2-bromopropanamide | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₂CO₃ | Toluene | 110 | 82 | Analogous to[9] |

Route 2: Radical Cyclization of a Phenoxy-Substituted Acrylamide

This alternative approach utilizes a radical-mediated cyclization, which can offer a different reactivity profile and may be more tolerant of certain functional groups. This route involves the initial synthesis of an N-(4-phenoxyphenyl)acrylamide, followed by a radical addition to the double bond and subsequent intramolecular cyclization.

Retrosynthetic Analysis and Strategy

This strategy hinges on the formation of a radical at the α-position of the amide, which then undergoes a 5-exo-trig cyclization onto the aromatic ring. The phenoxy group is incorporated early in the synthesis, similar to Route 1.

Step-by-Step Experimental Protocols and Mechanistic Insights

The synthesis of the acrylamide precursor follows the same initial steps as in Route 1: the Ullmann condensation to form 4-phenoxyaniline, followed by acylation. In this case, methacryloyl chloride is used as the acylating agent. The experimental protocols are analogous to those described in sections 2.2.1 and 2.2.2.

The key step in this route is the radical cyclization of the N-(4-phenoxyphenyl)methacrylamide. This can be initiated by various methods, including photoredox catalysis or the use of radical initiators.[10][11][12]

Mechanism of Radical Cyclization:

A radical initiator (e.g., AIBN) or a photocatalyst generates a radical species that adds to the double bond of the acrylamide. The resulting radical then undergoes an intramolecular cyclization onto the electron-rich phenoxy-substituted aromatic ring. Subsequent hydrogen atom abstraction or oxidation/reduction steps lead to the final product.

Experimental Protocol:

N-(4-phenoxyphenyl)methacrylamide (1.0 equiv.) is dissolved in a suitable solvent like 1,2-dichloroethane. A radical initiator, such as azobisisobutyronitrile (AIBN, 0.2 equiv.), and a hydrogen atom donor, like tributyltin hydride (1.2 equiv.), are added. The reaction mixture is heated to reflux (around 80 °C) for several hours under an inert atmosphere. Alternatively, a photoredox-catalyzed approach can be employed using a suitable photocatalyst (e.g., an iridium or ruthenium complex) and a light source.[10] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

| Entry | Substrate | Initiation Method | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-(4-phenoxyphenyl)methacrylamide | Thermal | AIBN, Bu₃SnH | 1,2-Dichloroethane | 80 | 75 | Analogous to[11] |

| 2 | N-(4-phenoxyphenyl)methacrylamide | Photoredox | Ir(ppy)₃, Blue LED | Acetonitrile | RT | 82 | Analogous to[10] |

Comparative Analysis and Conclusion

Both synthetic routes presented offer viable and modern approaches to this compound and its derivatives.

Route 1 (Ullmann/Palladium-Catalyzed Cyclization) is a robust and well-precedented strategy. The individual steps are high-yielding, and the methodology is amenable to a wide range of substrates, allowing for the synthesis of diverse libraries of compounds. The use of palladium catalysis in the final step is a powerful tool for C-C bond formation.

Route 2 (Radical Cyclization) provides an excellent alternative, particularly when dealing with substrates that may be sensitive to the conditions of palladium catalysis. Radical reactions often proceed under milder conditions and can offer complementary selectivity. The increasing prevalence of photoredox catalysis makes this an attractive and sustainable option.

The choice between these routes will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge and detailed protocols to enable researchers to make informed decisions and successfully synthesize these valuable compounds.

References

-

Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes enabled by palladium catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

-

Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed. Available at: [Link]

-

Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles - PubMed. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET - PMC. Available at: [Link]

-

Ullmann condensation - Wikipedia. Available at: [Link]

-

Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl) Acrylamides with α-F/CF3-Acrylates. Available at: [Link]

-

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide - MDPI. Available at: [Link]

-

Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit - Chirantan Rasayan Sanstha. Available at: [Link]

-

An Efficient Synthesis of a Spirocyclic Oxindole Analogue - MDPI. Available at: [Link]

-

Photoinduced Palladium-Catalyzed Intermolecular Radical Cascade Cyclization of N-Arylacrylamides with Unactivated Alkyl Bromides | Organic Letters - ACS Publications. Available at: [Link]

-

Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives - CORE. Available at: [Link]

-

Photocatalytic radical arylation/cyclization of N-arylacrylamides to 3-benzyl oxindoles - ResearchGate. Available at: [Link]

-

Palladium-catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-halo-oxazolones - PubMed. Available at: [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

-

Synthesis of Seleno Oxindoles via Iodine-Induced Radical Cyclization of N-Arylacrylamides with Diorganyl Diselenides - ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-Halo-oxazolones - Organic Chemistry Portal. Available at: [Link]

-

Oxindole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 5-chloro/(phenoxy/(p-Me/p-Cl)phenoxy/(phenyl/p-Cl-phenyl)... - ResearchGate. Available at: [Link]

-

Indolinones as promising scaffold as kinase inhibitors: a review - PubMed. Available at: [Link]

-

Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. Available at: [Link]

-

Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed. Available at: [Link]

-

Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. Available at: [Link]

-

(PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate. Available at: [Link]

-

Synthesis of Heterocycles via Palladium-Catalyzed C-H Activation/Cyclization of Diazonium Salts (Part III): Phenanthridin-6-(5H)-ones | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of[10][13][14]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed. Available at: [Link]

-

C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides - UniTo. Available at: [Link]

-

5-Methoxy-3,3-di(1-methyl-1H-indol-3-yl)indolin-2-one - SpectraBase. Available at: [Link]

-

A Domino Palladium-Catalysis: Synthesis of 7-Methyl-5H- dibenzo[a,c][15]annulen-5-ones - RAIITH. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

NIS-promoted intramolecular cyclization of allenamides for the synthesis of tetrahydro-β-carbolines - ResearchGate. Available at: [Link]

-

Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. Available at: [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

3-Methyloxindole | C9H9NO | CID 150923 - PubChem - NIH. Available at: [Link]

-

2-methyl indole, 95-20-5 - The Good Scents Company. Available at: [Link]

-

5-Iodo-1-methylindoline-2,3-dione - SpectraBase. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Radical Cascade Cyclization of N-(o-Cyanobiaryl)acrylamides with Sulfonium Salts via Synergetic Photoredox and Copper Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxindole synthesis [organic-chemistry.org]

- 8. Synthesis of ortho-Methylated Benzamides via Palladium-Catalyzed Denitrogenative Cross-Coupling Reaction of [1,2,3]-Benzotriazin-4(3 H)-ones with DABAL-Me3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. divyarasayan.org [divyarasayan.org]

- 10. Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Electrochemical Fe-catalysed radical cyclization for the synthesis of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Photoinduced radical cascade domino Heck coupling of N-aryl acrylamide with vinyl arenes enabled by palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Palladium-Catalyzed Enantioselective Intramolecular Heck Carbonylation Reactions: Asymmetric Synthesis of 2-Oxindole Ynones and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

Spectroscopic Characterization of 5-Phenoxy-3-methylindoline-2-one: A Multi-technique Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenoxy-3-methylindoline-2-one is a heterocyclic compound featuring a core indolinone structure, a functionality prevalent in numerous biologically active molecules and pharmaceutical agents.[1][2][3] Its unambiguous structural confirmation is a prerequisite for any meaningful biological or medicinal chemistry investigation. This guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—expected for this molecule. By synthesizing data from analogous structures and foundational spectroscopic principles, we offer a robust framework for researchers to interpret experimental data, confirm synthesis, and ensure sample purity.

Introduction: The Structural Imperative

The indolinone scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities.[2][3][4] The addition of a phenoxy group at the 5-position and a methyl group at the 3-position introduces specific steric and electronic features that can modulate biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational pillar of the research and development process. This document serves as a detailed guide to the spectroscopic analysis of this compound, explaining the causality behind expected spectral features and providing self-validating experimental protocols.

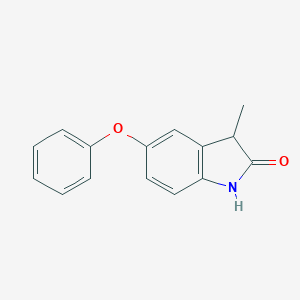

Molecular Structure and Atom Numbering

A clear understanding of the molecular framework is essential for assigning spectroscopic signals. The structure and systematic numbering for this compound are presented below. This convention will be used throughout the guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and optional 2D experiments (e.g., COSY, HSQC) provides unambiguous structural proof.[5]

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol ensures reproducibility and high-quality data.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expertise Insight: DMSO-d₆ is often preferred for compounds with N-H protons as it slows down the proton exchange, resulting in a sharper, more easily identifiable N-H signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with broadband proton decoupling.

-

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| N1-H | 10.0 - 10.5 | broad singlet | - | 1H | Amide/lactam proton, chemical shift is solvent and concentration dependent. |

| H7 | 7.30 - 7.40 | d | ~8.0 | 1H | Ortho to the electron-withdrawing C=O group and the ring nitrogen. |

| H2'/H6' | 7.25 - 7.35 | m (t-like) | ~7.8 | 2H | Protons on the phenoxy ring meta to the ether oxygen. |

| H4'/H5' | 6.95 - 7.05 | m (d-like) | ~7.8 | 2H | Protons on the phenoxy ring ortho to the ether oxygen. |

| H4 | 6.90 - 7.00 | m (t-like) | ~7.8 | 1H | Proton on the phenoxy ring para to the ether oxygen. |

| H6 | 6.75 - 6.85 | dd | ~8.0, 2.0 | 1H | Ortho to the electron-donating phenoxy group. |

| H4 | 6.70 - 6.80 | d | ~2.0 | 1H | Meta to the phenoxy group and ortho to the amide nitrogen. |

| C3-H | 3.50 - 3.60 | q | ~7.0 | 1H | Methine proton coupled to the adjacent three methyl protons. |

| C3-CH₃ | 1.35 - 1.45 | d | ~7.0 | 3H | Methyl protons coupled to the single methine proton. |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

| Carbon Label | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 (C=O) | 175 - 180 | Carbonyl carbon of a five-membered lactam ring.[6] |

| C1' (Quat.) | 157 - 160 | Aromatic carbon of the phenoxy ring directly attached to oxygen. |

| C5 (Quat.) | 152 - 155 | Aromatic carbon of the indolinone ring attached to the ether oxygen. |

| C7a (Quat.) | 140 - 143 | Quaternary carbon adjacent to the nitrogen and part of the aromatic system. |

| C2'/C6' | 129 - 131 | Aromatic CH carbons on the phenoxy ring. |

| C3a (Quat.) | 128 - 130 | Quaternary carbon in the indolinone ring. |

| C4' | 122 - 124 | Aromatic CH carbon on the phenoxy ring. |

| C7 | 120 - 123 | Aromatic CH carbon in the indolinone ring. |

| C4/C6 | 110 - 118 | Aromatic CH carbons influenced by the phenoxy and amide groups. |

| C3 | 45 - 50 | Aliphatic methine carbon (CH). |

| C3-CH₃ | 15 - 20 | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups within a molecule by measuring their vibrational frequencies.[7][8][9]

Experimental Protocol: IR Sample Preparation

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Scan the sample, typically over a range of 4000-600 cm⁻¹.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by absorptions from the lactam, ether, and aromatic functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| 3200 - 3300 | N-H stretch | Medium | Lactam N-H |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Medium-Weak | Aliphatic C-H (methyl/methine) |

| ~1710 | C=O stretch | Strong, Sharp | Lactam (five-membered ring)[8] |

| 1610, 1580, 1490 | C=C stretch | Medium-Strong | Aromatic Rings |

| ~1240 | C-O-C stretch | Strong | Aryl Ether (asymmetric) |

| ~1170 | C-N stretch | Medium | Lactam C-N |

Trustworthiness Insight: The C=O stretch is a highly reliable and intense peak. Its position around 1710 cm⁻¹ is characteristic of a five-membered lactam ring, where ring strain increases the frequency compared to an acyclic amide (typically 1650-1700 cm⁻¹).[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information based on its fragmentation pattern upon ionization.[10]

Experimental Protocol: Mass Spectrometry Analysis

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source to generate a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Molecular Ion and Fragmentation Pathways

The fragmentation of this compound will be dictated by the stability of the resulting cations and neutral losses. The exact molecular weight is 239.27 g/mol .

-

Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 239 .

-

Major Fragmentation Pathways: The indolinone and ether linkages provide predictable cleavage points.[11][12]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 224: Loss of the methyl radical (•CH₃) from the C3 position.

-

m/z 146: Cleavage of the ether bond resulting in the loss of a phenoxy radical (•OC₆H₅), leaving a stable indolinone fragment. This is often a significant peak.

-

m/z 77: The phenyl cation (C₆H₅⁺), a common fragment from phenyl-containing compounds.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure requires the synthesis of information from all techniques. No single method is sufficient on its own.

Caption: A logical workflow for the integrated spectroscopic validation of the target compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. The ¹H and ¹³C NMR spectra will provide a detailed map of the proton and carbon environments, IR spectroscopy will confirm the presence of the critical lactam and ether functional groups, and mass spectrometry will verify the molecular weight and reveal predictable fragmentation patterns. By cross-referencing the data obtained from these orthogonal techniques with the predictions outlined in this guide, researchers can achieve unambiguous structural confirmation with a high degree of confidence, ensuring the integrity of their subsequent scientific investigations.

References

-

Shalof RT, Tawfik EH, Fadda AA (2018) Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Chem Sci J 9: 196. [Link]

-

ResearchGate (2014). LC-MS/MS tandem mass spectra of the indolinone derivative. ResearchGate. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

ResearchGate (2018). The NMR interpretations of some heterocyclic compounds. ResearchGate. [Link]

-

ResearchGate. Scheme 1. Synthesis of substituted isatin derivatives. ResearchGate. [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Keisham S. Singh, et al. Regioselective synthesis of pyrrole and indole-fused isocoumarins. CSIR-National Institute of Oceanography. [Link]

-

Bouayadt, H., et al. (2012). Study of Mass Spectra of Some Indole Derivatives. Scirp.org. [Link]

-

Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

ResearchGate (2019). Synthesis, spectroscopic investigation, crystal structure analysis...of three isatin derivatives. ResearchGate. [Link]

-

International Journal of Pharmacy and Biological Sciences (2013). Synthesis and Pharmacological Screening of New Isatin Derivatives. ijpbs.com. [Link]

-

Mal, D.R. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

-

ResearchGate (2016). Assessment of 5-substituted Isatin as Surface Recognition Group. ResearchGate. [Link]

-

Sharma, M. (2015). IR Spectroscopy of Lactams. Prezi. [Link]

-

Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts (2023). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

Chemistry Steps. Interpreting IR Spectra. Chemistry Steps. [Link]

-

INFRARED SPECTROSCOPY (IR). utdallas.edu. [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. ijpbs.com [ijpbs.com]

- 4. researchgate.net [researchgate.net]

- 5. emerypharma.com [emerypharma.com]

- 6. rsc.org [rsc.org]

- 7. prezi.com [prezi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. scirp.org [scirp.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Substituted Indoline-2-ones

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing physicochemical properties. This guide provides an in-depth technical overview of the crystallographic analysis of this important heterocyclic system, using a representative example to illustrate the core principles and experimental methodologies. While a specific crystal structure for 5-Phenoxy-3-methylindoline-2-one is not publicly available, we will delve into the detailed structural analysis of a closely related analog, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, to provide a comprehensive and instructive case study.

Introduction: The Significance of the Indoline-2-one Core in Drug Discovery

The indoline-2-one nucleus is a privileged scaffold, appearing in a multitude of natural products and synthetic molecules with a wide array of pharmacological activities. These include, but are not limited to, potent anti-inflammatory and analgesic agents.[1] The biological efficacy of these compounds is intrinsically linked to their molecular geometry, which dictates how they interact with their protein targets. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the solid-state conformation and intermolecular interactions of these molecules, providing invaluable insights for the drug discovery process.[2]

Synthetic Pathways to Substituted Indoline-2-ones

The synthesis of the indoline-2-one core and its derivatives can be achieved through various established synthetic routes. A common and versatile approach involves the condensation of an appropriate isatin (indoline-2,3-dione) derivative with a suitable active methylene compound. For instance, the synthesis of our case study molecule, methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, would likely proceed through the reaction of 1-methylindoline-2,3-dione with a malonate derivative.[3] More broadly, the synthesis of 3-substituted indolin-2-ones is a well-explored area of organic chemistry, with numerous methods available to introduce diverse functionalities at the 3-position.[4][5]

Conceptual Synthetic Workflow

Caption: Generalized synthetic route to 3-substituted indoline-2-ones.

Elucidation of the Crystal Structure: A Methodological Deep Dive

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. Here, we outline the key experimental and computational steps involved.

Single Crystal Growth: The Crucial First Step

High-quality single crystals are a prerequisite for a successful SCXRD experiment. A common method for obtaining such crystals is through slow evaporation of a saturated solution of the compound.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified indoline-2-one derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) in which it has moderate solubility.

-

Saturation: Gently warm the solution to ensure complete dissolution and create a saturated or near-saturated solution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a perforated cap or parafilm to allow for slow solvent evaporation.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates, crystals should form. Carefully harvest the best-formed, transparent crystals for analysis.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection

The heart of the structure determination process lies in the diffraction of X-rays by the ordered lattice of the crystal.

Experimental Workflow for SCXRD

Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data is then computationally processed to solve and refine the crystal structure. This involves determining the phases of the diffracted X-rays and building a model of the electron density, from which the atomic positions are determined. The model is then refined to achieve the best possible fit with the experimental data.

Case Study: Crystal Structure of Methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate

While not the title compound, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate provides a wealth of information applicable to the broader class of 3-substituted indoline-2-ones.[1][6]

Molecular Structure

The molecule consists of a planar indoline-2-one core, with the five- and six-membered rings being nearly coplanar.[1][6] The acetate side chain extends from the 3-position of the indolinone ring.

Caption: 2D representation of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.

Crystallographic Data

The crystallographic data for methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate is summarized in the table below.[1][6]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₃ |

| Formula Weight | 217.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.6814 (7) |

| b (Å) | 5.6106 (4) |

| c (Å) | 16.5299 (11) |

| β (°) | 108.713 (2) |

| Volume (ų) | 1026.09 (12) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 3.3 |

Key Structural Features and Intermolecular Interactions

The crystal packing of this molecule is stabilized by a network of intermolecular interactions. Molecules are linked by pairs of C—H⋯O hydrogen bonds, forming inversion dimers.[1][6] These dimers are further connected into ribbons through additional C—H⋯O interactions.[1] The three-dimensional structure is then formed by C—H⋯π interactions between these ribbons.[1] Such non-covalent interactions are crucial in determining the solid-state properties of the material, including its stability, solubility, and melting point.

Spectroscopic Characterization

Complementary to SCXRD, spectroscopic techniques are vital for confirming the chemical structure and purity of the synthesized compound.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the elucidation of the molecular skeleton.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic C=O stretch of the lactam and ester groups, and the N-H stretch (if present).[7]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Biological Relevance and Future Directions

The indoline-2-one scaffold is a well-established pharmacophore with diverse biological activities, including antioxidant and anticancer properties.[8][9] The precise knowledge of the three-dimensional structure of these compounds is a critical starting point for computational studies, such as molecular docking, which can predict the binding mode of a ligand to its biological target. This, in turn, guides the design of new analogs with improved potency and selectivity.

The detailed structural understanding gained from crystallographic studies, as exemplified here, empowers medicinal chemists to make informed decisions in the optimization of lead compounds, ultimately accelerating the drug discovery and development pipeline.

References

- Wang, D.-C., Tang, W., Su, P., & Ou-Yang, P.-K. (2013). 2-(1-Methyl-2-oxoindolin-3-ylidene)malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1089.

- Dudzinski, J. J., et al. (1973). Journal of Pharmaceutical Sciences, 62(4), 623-625.

- Savithri, M. P., et al. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.

- Savithri, M. P., et al. (2015). Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate.

-

PubChem. (3Z)-5-methyl-3-(3-oxoindolin-2-ylidene)indolin-2-one. Retrieved from [Link]

- El-Naggar, A. M., et al. (2021). 3-Alkenyl-2-oxindoles: Synthesis, antiproliferative and antiviral properties against SARS-CoV-2. Bioorganic Chemistry, 113, 105018.

- Hassan, A. S., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Arabian Journal of Chemistry, 10, S2773-S2781.

- Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934.

- Nishio, T., et al. (2013). Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress. Bioorganic & Medicinal Chemistry, 21(24), 7709–7714.

- Shanker, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

- Marek, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527–539.

- Al-Ostath, R. A., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-Phenyl-3H-Thiazolo[4,5-b]Pyridin-2-Ones. Molecules, 27(19), 6649.

- Shanker, K., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes.

-

Organic Chemistry Portal. 3-Oxindole synthesis. Retrieved from [Link]

-

PubChem. 5-Methylindolin-2-one. Retrieved from [Link]

- Premkumar, S., et al. (2022). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1249, 131587.

- Marek, J., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 527-539.

-

ResearchGate. (2023). One-step synthesis of 5-methyls-5H-indolo[2,3-b]quinolines 165. Retrieved from [Link]

- Wójcik, M. J., et al. (2023).

-

ResearchGate. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]

- Zhang, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6642.

Sources

- 1. Crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Oxindole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations [mdpi.com]

- 8. Antioxidant activities of 5-hydroxyoxindole and its 3-hydroxy-3-phenacyl derivatives: the suppression of lipid peroxidation and intracellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Guide to the Physicochemical Characterization of 5-Phenoxy-3-methylindoline-2-one for Drug Discovery and Development

Preamble: The Imperative of Foundational Knowledge in Drug Discovery

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is both arduous and fraught with challenges. The indolin-2-one core, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant therapeutic potential, including potent kinase inhibitors.[1][2] The novel compound, 5-Phenoxy-3-methylindoline-2-one, represents a logical extension of this chemical space, marrying the established indolinone core with a phenoxy moiety that can modulate key properties such as lipophilicity and target engagement.

As of the current date, specific experimental data for this compound is not prevalent in publicly accessible literature. This guide, therefore, is constructed not as a retrospective data sheet, but as a prospective roadmap for the comprehensive physicochemical characterization of this, and similarly novel, compounds. It is designed for researchers, medicinal chemists, and drug development professionals, providing not just the "what" but the "why" and "how" of each critical analytical step. Our narrative is grounded in the principles of scientific integrity, ensuring that each protocol is a self-validating system, and every claim is supported by authoritative sources.

Molecular Profile and In Silico Assessment

Prior to any benchwork, the initial characterization begins in silico. These computational approaches are invaluable for predicting the "drug-likeness" of a novel chemical entity (NCE) and for guiding subsequent experimental design.[3][4][5]

Molecular Structure and Core Attributes

The foundational step is to define the molecule's basic attributes, which can be calculated from its chemical structure.

-

IUPAC Name: 5-Phenoxy-3-methyl-1,3-dihydro-2H-indol-2-one

-

Molecular Formula: C₁₅H₁₃NO₂

-

Molecular Weight: 239.27 g/mol

Caption: 2D Structure of this compound.

Lipinski's Rule of Five: A First Pass Filter for Oral Bioavailability

Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple molecular descriptors to predict the likelihood of a compound having good oral absorption and permeation.[6][7][8][9][10] It is not a rigid law but a highly influential guideline in early-stage drug discovery. A compound is more likely to be orally bioavailable if it violates no more than one of the following criteria:

-

Molecular Weight (MW) ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5 (sum of -NH and -OH groups)

-

Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Table 1: Predicted Physicochemical Properties and Ro5 Compliance for this compound

| Property | Predicted Value | Ro5 Guideline | Compliance |

| Molecular Weight | 239.27 Da | ≤ 500 Da | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (two O, one N) | ≤ 10 | Yes |

| Calculated logP (CLogP) | ~2.5 - 3.5 | ≤ 5 | Yes |

| Ro5 Violations | 0 | ≤ 1 | Excellent |

Note: CLogP is an estimation from various computational models. The predicted range is based on the analysis of similar chemical structures.

The in silico profile of this compound is highly promising. With zero violations of Lipinski's rules, it is predicted to possess favorable physicochemical properties for oral administration, justifying its progression to experimental validation.

Caption: Initial workflow for new chemical entity progression.

Experimental Determination of Core Physicochemical Properties

While computational predictions are essential for initial screening, they are no substitute for empirical data. The following sections detail the standard, robust methodologies for determining the key physicochemical properties of a novel compound like this compound.

Lipophilicity (LogP/LogD): The Gatekeeper of Permeability

Scientific Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical physicochemical parameters.[8] It profoundly influences solubility, membrane permeability, plasma protein binding, and metabolic clearance. The octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH) is the industry standard for its measurement. An optimal LogP is a delicate balance: too low, and the compound may not cross lipid membranes; too high, and it may suffer from poor aqueous solubility and rapid metabolism.[9]

Protocol: LogP Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is a high-throughput alternative to the traditional shake-flask method, correlating a compound's retention time on a hydrophobic stationary phase with its LogP value.[11][12][13][14][15]

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.4.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

-

Calibration:

-

Rationale: To establish a linear relationship between retention time and known LogP values.

-

Procedure: Prepare a set of 5-7 commercially available standards with well-established LogP values spanning a range (e.g., LogP 1 to 5). Inject each standard individually using an isocratic mobile phase composition (e.g., 50% B) and record the retention time (t_R).

-

Calculate the capacity factor (k') for each standard: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting a non-retained compound like uracil).

-

Plot log(k') versus the known LogP values. The resulting linear regression (y = mx + c) will serve as the calibration curve.

-

-

Sample Analysis:

-

Prepare a 1 mg/mL stock solution of this compound in DMSO.

-

Inject the sample under the identical isocratic conditions used for the standards.

-

Record the retention time and calculate its log(k').

-

-

Data Interpretation:

-

Using the linear equation from the calibration curve, calculate the LogP of the test compound from its measured log(k').

-

Trustworthiness: The validity of the measurement is confirmed by an R² value > 0.98 for the calibration curve and by running a quality control standard with a known LogP within the series.

-

Aqueous Solubility: A Prerequisite for Efficacy

Scientific Rationale: A drug must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major cause of failure for drug candidates.[16][17][18][19] It is critical to determine the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound.

Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method

This "gold standard" method measures the concentration of a saturated solution in equilibrium with an excess of solid compound.[19]

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial.

-

Causality: Using an excess of solid ensures that an equilibrium between the dissolved and undissolved states can be reached.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).

-

Agitate the samples for 24-48 hours. This duration is crucial to ensure that true thermodynamic equilibrium is achieved.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove all undissolved particles.

-

Causality: Filtration is a critical step to ensure that only the dissolved compound is being measured. Inadequate filtration is a common source of erroneously high solubility values.

-

-

Quantification:

-

Quantify the concentration of the compound in the filtered supernatant using a validated analytical method, typically HPLC-UV.

-

Prepare a calibration curve using stock solutions of the compound of known concentrations.

-

The measured concentration of the saturated solution is the thermodynamic solubility.

-

-

Data Presentation: The result is typically reported in µg/mL or µM.

Acidity Constant (pKa): The Determinant of Ionization

Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state of a molecule dramatically affects its solubility, permeability, and target binding, knowing the pKa is fundamental.[20][21] The indolinone scaffold contains an amide proton that is weakly acidic.

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added incrementally.[22][23][24]

-

System Setup:

-

A calibrated potentiometer with a pH electrode.

-

A temperature-controlled titration vessel.

-

A precision micro-burette for titrant delivery.

-

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a known concentration (e.g., 1 mM).

-

The solution should have a constant ionic strength, maintained by adding a background electrolyte like 0.15 M KCl.

-

-

Titration Procedure:

-

Place the solution in the titration vessel and purge with nitrogen to remove dissolved CO₂.

-

For an acidic pKa (expected for the indolinone NH), the solution is first acidified with a small amount of 0.1 M HCl to fully protonate the molecule.

-

The titration is then performed by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

Calculate the first derivative of this curve (ΔpH/ΔV). The equivalence point is the volume at which this derivative is maximal.

-

The pKa is equal to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

-

Trustworthiness: The accuracy of the method is ensured by prior calibration of the pH meter with at least three standard buffers and the use of standardized titrants.

-

Thermal Properties: Melting Point and Purity

Scientific Rationale: The melting point (Tm) is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point over a narrow range is indicative of a highly pure crystalline substance. Differential Scanning Calorimetry (DSC) is the modern standard for this measurement, offering high precision and additional information about thermal events.[25][26][27][28]

Protocol: Melting Point Determination by DSC

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a small aluminum DSC pan.

-

Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Program the instrument with a temperature ramp. A typical rate for small molecules is 10°C/min, over a range that brackets the expected melting point (e.g., 25°C to 250°C).

-

The system is purged with an inert gas like nitrogen.

-

-

Data Acquisition:

-

The instrument heats both the sample and reference pans and measures the difference in heat flow required to maintain them at the same temperature.

-

As the sample melts, it absorbs energy (an endothermic process), which is detected as a peak on the DSC thermogram.

-

-

Data Interpretation:

-

The onset temperature of the endothermic peak is typically reported as the melting point.

-

The peak temperature is the point of maximum heat flow.

-

The sharpness of the peak is an indicator of purity. Impurities will typically cause melting point depression and a broader peak.

-

The area under the peak can be used to calculate the enthalpy of fusion (ΔHfus).

-

Spectroscopic and Structural Confirmation

The final and most crucial step in characterizing a novel compound is the unequivocal confirmation of its chemical structure and identity. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

-

Purpose: To determine the exact molecular weight of the compound and to provide fragmentation patterns that support the proposed structure.[29][30][31][32][33]

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Expected Result: An observed mass for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) that matches the calculated exact mass of C₁₅H₁₃NO₂ (239.0946) to within 5 ppm. This provides definitive confirmation of the molecular formula.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.[34][35][36][37]

-

Expected Key Absorptions for this compound:

-

~3200 cm⁻¹ (N-H stretch): Characteristic of the amide/lactam N-H bond.

-

~1710 cm⁻¹ (C=O stretch): Strong absorption from the lactam carbonyl group.

-

~1600 cm⁻¹ & ~1490 cm⁻¹ (C=C stretch): For the aromatic rings.

-

~1240 cm⁻¹ (C-O stretch): For the aryl ether linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To provide a detailed map of the carbon and proton skeleton of the molecule, confirming connectivity and stereochemistry.[38][39] This is the most powerful tool for unambiguous structure elucidation.

-

Key Experiments:

-

¹H NMR: Shows the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure.

-

Conclusion: From Data to Decision

The comprehensive physicochemical characterization of a novel compound like this compound is not merely an academic exercise; it is a critical phase in the drug discovery process that informs all subsequent stages. The data generated from the protocols outlined in this guide—from in silico predictions to empirical measurements of solubility, lipophilicity, pKa, and thermal properties, all confirmed by rigorous structural analysis—provide the foundational knowledge required for intelligent decision-making. This robust dataset enables medicinal chemists to build structure-activity and structure-property relationships, allows formulation scientists to develop appropriate delivery systems, and gives pharmacologists and toxicologists confidence in the material they are evaluating. By adhering to these principles of thorough and systematic characterization, we can more effectively and efficiently translate promising molecules into the medicines of tomorrow.

References

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed Central. [Link]

-

Tzankova, V., & Dineva, S. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Pharmacia, 65(1), 1-8. [Link]

-

Wen, H., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]

-

ACS Publications. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. [Link]

-

JRC Publications Repository. (n.d.). In Silico Prediction of Physicochemical Properties. [Link]

-

SciSpace. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. PubMed Central. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

ACS Publications. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

-

ResearchGate. (2017). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. [Link]

-

ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. [Link]

-

ResearchGate. (2024). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy. [Link]

-

eGyanKosh. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. [Link]

-

SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

ACS Publications. (2006). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2017). Synthesis and biological evaluation of diversely substituted indolin-2-ones. [Link]

-

Advanced Drug Delivery Reviews. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. [Link]

-

PubMed. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. [Link]

-

ResearchGate. (2017). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. [Link]

-

ResearchGate. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Technology Networks. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. [Link]

-

ResearchGate. (2003). Mass spectrometry analysis of new chemical entities for pharmaceutical discovery. [Link]

-

Labcompare. (2023). Novel Mass Spectrometry Technique for Chemical Discovery. [Link]

-

SpringerLink. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Torontech. (2024). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. [Link]

-

ResearchGate. (2015). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

CureFFI.org. (2016). Differential scanning calorimetry. [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

-

MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences. [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 13. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 14. acdlabs.com [acdlabs.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. lifechemicals.com [lifechemicals.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 19. researchgate.net [researchgate.net]

- 20. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 21. derpharmachemica.com [derpharmachemica.com]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. researchgate.net [researchgate.net]

- 25. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 26. torontech.com [torontech.com]

- 27. researchgate.net [researchgate.net]

- 28. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 29. lifesciences.danaher.com [lifesciences.danaher.com]

- 30. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 31. researchgate.net [researchgate.net]

- 32. labcompare.com [labcompare.com]

- 33. scribd.com [scribd.com]

- 34. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 35. researchgate.net [researchgate.net]

- 36. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 37. copbela.org [copbela.org]

- 38. hyphadiscovery.com [hyphadiscovery.com]

- 39. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-Phenoxy-3-methylindoline-2-one

Foreword: A Predictive and Methodological Approach

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. The indolin-2-one core is a well-established "privileged scaffold," forming the basis of numerous therapeutic agents.[1][2] This guide focuses on a specific derivative, 5-Phenoxy-3-methylindoline-2-one, a compound of interest for its potential pharmacological activities.

As of the writing of this document, specific experimental data on the solubility and stability of this compound is not available in published literature. Therefore, this guide adopts a predictive and methodological framework. It is designed not as a static data sheet, but as a comprehensive operational strategy for researchers, scientists, and drug development professionals. We will leverage established principles of physical organic chemistry and medicinal chemistry to predict the behavior of this molecule and provide detailed, field-proven protocols for its empirical validation. This approach mirrors the real-world workflow of characterizing a novel chemical entity, emphasizing scientific rationale and experimental rigor.

Part 1: Physicochemical Characterization and Solubility Profile

The journey of a drug from a laboratory curiosity to a clinical candidate begins with its fundamental physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.[3] For this compound, we can predict these properties to build a foundational understanding of its likely behavior.

Predicted Physicochemical Properties

Computational tools provide a powerful first pass at characterizing a molecule. Based on its structure, we can estimate key descriptors that influence solubility and permeability, often guided by frameworks like Lipinski's Rule of 5.[3][4]

| Property | Predicted Value | Method/Software | Implication for Solubility & Development |

| Molecular Weight | 253.29 g/mol | --- | Well within the typical range for small molecule drugs (<500 g/mol ). |

| cLogP (Lipophilicity) | 2.95 | SwissADME | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially limited aqueous solubility.[4] |

| LogS (Aqueous Solubility) | -3.85 | SwissADME | Corresponds to a predicted solubility of ~14.1 mg/L, classifying it as "poorly soluble."[4] |

| pKa | Not Ionizable | --- | The molecule lacks strongly acidic or basic functional groups, so its solubility is not expected to change significantly with pH in the physiological range.[5] |

| H-Bond Donors | 1 (Amide N-H) | SwissADME | Conforms to Lipinski's guidelines (≤5). |

| H-Bond Acceptors | 2 (Carbonyl O, Ether O) | SwissADME | Conforms to Lipinski's guidelines (≤10). |

| Polar Surface Area (PSA) | 38.9 Ų | SwissADME | Suggests good cell membrane permeability. |

Disclaimer: These values are in silico predictions and require experimental verification.

The predicted high LogP and low LogS values are critical early-stage flags. They suggest that while the compound may readily cross biological membranes, achieving adequate concentrations in aqueous media for formulation and in vivo efficacy will be a primary challenge.

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a cornerstone of solubility science. The moderate lipophilicity of this compound suggests it will be most soluble in organic solvents that can mitigate the energetic penalty of breaking up its crystal lattice while accommodating both its polar (amide) and nonpolar (phenoxy, methyl, aromatic rings) regions.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are strong H-bond acceptors and have high dielectric constants, effectively solvating the polar amide group without the steric hindrance of protic solvents. DMSO is often the solvent of choice for initial stock solutions of poorly soluble compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Moderate | The alkyl chains of these alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl group can interact with the amide. Solubility is expected to decrease as the alkyl chain length of the alcohol increases (Ethanol > IPA). |

| Nonpolar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Low | These solvents can solvate the lipophilic phenoxy and indole rings, but are less effective at solvating the polar amide functional group, likely limiting overall solubility. |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low | Consistent with the predicted LogS value. The large, nonpolar surface area and lack of ionizable groups result in poor interaction with the highly ordered hydrogen-bonding network of water.[6] |

Experimental Protocol for Thermodynamic Solubility Determination

Predictions must be validated. The gold-standard "shake-flask" method is used to determine thermodynamic equilibrium solubility. This protocol ensures that the measurement reflects the true saturation point of the compound in a given solvent system.

Objective: To determine the equilibrium solubility of this compound in a panel of pharmaceutically relevant solvents at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours. Causality: This extended period is necessary to allow the system to reach thermodynamic equilibrium, overcoming any kinetic barriers to dissolution.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).

-